REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][OH:7].F[C:9]1[CH:10]=[C:11]([CH3:18])[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16].[CH3:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[C:22]([O:27][CH2:28][CH:29]2[CH2:33][CH2:32][CH2:31][O:30]2)[CH:21]=1.[NH2:34][C:35]1[S:36][CH:37]=[CH:38][N:39]=1>>[N+:15]([C:14]1[CH:13]=[CH:12][C:11]([CH3:18])=[CH:10][C:9]=1[O:7][CH2:6][CH:2]1[CH2:3][CH2:4][CH2:5][O:1]1)([O-:17])=[O:16].[CH3:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:6]([NH:34][C:35]2[S:36][CH:37]=[CH:38][N:39]=2)=[O:7])=[C:22]([O:27][CH2:28][CH:29]2[CH2:33][CH2:32][CH2:31][O:30]2)[CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)CO
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC1OCCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC1OCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)C)OCC1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)NC(=O)NC=1SC=CN1)OCC1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 236 mg | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |